molecular formula C18H17N3O3 B2854180 5-(dimethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931968-07-9

5-(dimethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2854180
CAS No.: 931968-07-9
M. Wt: 323.352
InChI Key: YGAMVVAUCPZNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-oxazole core substituted with a dimethylamino group at position 5, a cyano group at position 4, and a furan-2-yl group at position 2. The furan ring is further functionalized with a (4-methylphenoxy)methyl group. Such heterocyclic systems are often explored for pharmaceutical applications due to their stability and tunable substituent effects.

Properties

IUPAC Name

5-(dimethylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-4-6-13(7-5-12)22-11-14-8-9-16(23-14)17-20-15(10-19)18(24-17)21(2)3/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAMVVAUCPZNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the furan ring, the oxazole ring, and the introduction of the dimethylamino and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(dimethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Oxazole Cores

5-(Dimethylamino)-2-[3-(Dimethylamino)propyl]-1,3-oxazole-4-carbonitrile (Compound 7)
  • Structure: Shares the 1,3-oxazole core with dimethylamino and cyano groups but replaces the furan substituent with a 3-(dimethylamino)propyl chain at position 2.
  • Synthesis : Prepared via reaction of dichloroacrylonitrile derivatives with dimethylamine, yielding a 70% oily product .
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(Cyclohexylamino)-1,3-oxazole-4-carbonitrile
  • Structure: Features a cyclohexylamino group at position 5 and a 4-chlorophenoxy substituent on the furan.
  • Electronic Effects: Chlorine (electron-withdrawing) on the phenoxy group vs. methyl (electron-donating) alters electronic distribution and lipophilicity .
D301-0058 and D301-0093 (Piperidin-1-yl and Azepan-1-yl Derivatives)
  • Structures :
    • D301-0058 : 5-(Piperidin-1-yl)-substituted oxazole.
    • D301-0093 : 5-(Azepan-1-yl)-substituted oxazole.
  • Key Differences: Larger cyclic amines enhance lipophilicity (logP: ~3.5–4.0) compared to dimethylamino (logP: ~2.0), affecting membrane permeability. The azepan ring’s seven-membered structure may confer conformational flexibility, influencing binding kinetics .

Analogues with Modified Furan Substituents

5-[(4-Fluorobenzyl)amino]-2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
  • Structure: Fluorobenzylamino group at position 5 and methoxyphenoxy on the furan.
  • Methoxy group increases solubility compared to methyl, balancing lipophilicity .

Biological Activity

5-(Dimethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

  • Molecular Formula : C24_{24}H25_{25}N3_3O4_4
  • Molecular Weight : 415.48 g/mol
  • CAS Number : 941929-21-1

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess significant activity against various bacterial strains and fungi, suggesting that this compound may also exhibit similar effects.

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
5-Fluorocytosine3.2Aspergillus niger

The minimum inhibitory concentration (MIC) values indicate that certain derivatives of oxazole show effective inhibition of fungal growth, which could be extrapolated to the compound .

Anticancer Activity

Oxazole derivatives have been investigated for their anticancer properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, as many furan and oxazole derivatives have shown efficacy in reducing inflammation through inhibition of cyclooxygenases (COX) and lipoxygenases (LOX). This could make it a candidate for treating inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Radical Scavenging : The presence of furan moieties suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Study on Antimicrobial Activity

In a recent investigation, a series of oxazole derivatives were synthesized and evaluated for their antimicrobial activity against standard strains. The study found that modifications in the furan and oxazole rings significantly influenced the antimicrobial potency, indicating that structural optimization could enhance efficacy .

Anticancer Research

A study focused on a related oxazole derivative demonstrated its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. This highlights the potential of this compound as a lead compound for further anticancer drug development .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepSolventTemperatureCatalystYield
Amine substitutionMethanol25°CNone70%
CouplingTHF80°CPd(PPh₃)₄65%

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (dimethylamino protons) and δ 6.5–7.2 ppm (furan and aromatic protons) confirm substituent positions .
    • ¹³C NMR : Carbonitrile (C≡N) resonance at ~115 ppm and oxazole carbons at 150–160 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Stretching at 2220 cm⁻¹ (C≡N) and 1600 cm⁻¹ (C=N oxazole) .

Advanced: How can computational modeling predict electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps, indicating charge-transfer potential (e.g., HOMO localized on oxazole, LUMO on carbonitrile) .
    • Fukui indices identify nucleophilic/electrophilic sites; the oxazole ring shows high electrophilicity due to electron-withdrawing C≡N .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) by simulating interactions with active sites .

Q. Table 2: Calculated Electronic Parameters

ParameterValueSignificance
HOMO (eV)-6.2Electron-donating capacity
LUMO (eV)-1.8Electron-accepting capacity
Band gap (eV)4.4Reactivity index

Advanced: How to resolve contradictory data in reaction yield or spectroscopic analysis?

Methodological Answer:

  • Orthogonal Validation :
    • Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
    • Use HPLC-MS to detect trace impurities (e.g., unreacted precursors) affecting yield calculations .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediate phases causing yield discrepancies .
  • Reproducibility : Standardize inert atmosphere protocols (argon vs. nitrogen) to mitigate oxidation byproducts .

Advanced: What mechanistic insights explain substituent effects on reactivity?

Methodological Answer:

  • Electron-Donating Groups (EDGs) :
    • The 4-methylphenoxy group enhances furan ring electron density, facilitating electrophilic substitution at the oxazole C-2 position .
    • Dimethylamino groups increase nucleophilicity at the oxazole N-1, accelerating alkylation reactions .
  • Conjugation Effects :
    • X-ray crystallography (analogous to ) reveals shortened C-N bonds (1.331 Å vs. typical 1.355 Å) due to resonance between oxazole and carbonitrile groups, enhancing stability .

Figure 1: Resonance Stabilization
![Resonance in oxazole-carbonitrile system](Conceptual diagram showing conjugation between oxazole ring and C≡N group)

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Variable Modification :
    • Synthesize analogs with substituent variations (e.g., replacing 4-methylphenoxy with 4-fluorophenoxy) to assess steric/electronic effects .
    • Test biological activity (e.g., enzyme inhibition) using dose-response assays (IC₅₀ values).
  • Statistical Design of Experiments (DoE) :
    • Apply factorial designs to optimize reaction parameters (temperature, solvent polarity) for maximal yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.